molecular formula C22H28N2O7S B1193212 NF-kappaB inhibitor-2

NF-kappaB inhibitor-2

Cat. No.: B1193212
M. Wt: 464.533
InChI Key: OKEYLXGAJZVHLC-RVNGWTIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"NF-kappaB inhibitor-2" refers to a class of synthetic chroman-2-carboxylic acid derivatives designed to inhibit NF-kappaB signaling, a critical pathway in inflammation, immunity, and cancer. Among these, compound 2s (identified in ) is the most potent derivative, featuring a 4-chloro (4-Cl) substituent on the phenylamide ring. This compound exhibits an IC50 of 18.2 µM in inhibiting NF-kappaB activation, outperforming the reference compound KL-1156 (IC50: 43.9 µM) . Structurally, the chroman core fused with a substituted phenylamide moiety is essential for activity, with electron-withdrawing groups like -Cl enhancing inhibitory potency. Compound 2s primarily targets the NF-kappaB pathway by interfering with IKK (IkappaB kinase) activity, thereby preventing IkappaB phosphorylation and subsequent NF-kappaB nuclear translocation .

Properties

Molecular Formula

C22H28N2O7S

Molecular Weight

464.533

IUPAC Name

(R)-1-((Adamantan-2-yl)amino)-1-oxobutan-2-yl 4-(methylsulfonyl)-3-nitrobenzoate

InChI

InChI=1S/C22H28N2O7S/c1-3-18(21(25)23-20-15-7-12-6-13(9-15)10-16(20)8-12)31-22(26)14-4-5-19(32(2,29)30)17(11-14)24(27)28/h4-5,11-13,15-16,18,20H,3,6-10H2,1-2H3,(H,23,25)/t12?,13?,15?,16?,18-,20?/m1/s1

InChI Key

OKEYLXGAJZVHLC-RVNGWTIRSA-N

SMILES

O=C(O[C@H](CC)C(NC1C2CC3CC(C2)CC1C3)=O)C4=CC=C(S(=O)(C)=O)C([N+]([O-])=O)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NF-kappaB inhibitor-2;  NF kappaB inhibitor 2; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key NF-kappaB inhibitors, their structural classes, mechanisms, and activities:

Compound Structural Class Mechanism of Action IC50/Activity Range Key Features References
Compound 2s Chroman-2-carboxylic acid derivative Inhibits IKK-mediated IkappaB phosphorylation 18.2 µM 4-Cl substituent enhances potency
KL-1156 Chroman-2-carboxylic acid derivative IKK inhibition 43.9 µM Parent compound; less active than 2s
Pyrimidine-81 Trifluoromethylpyrimidine Dual NF-kappaB/AP-1 inhibition Comparable to 2s (exact IC50 not reported) Improved Caco-2 permeability
Embelin Benzoquinone (natural product) Blocks XIAP, inhibits IKK activity Not reported Broad-spectrum; downregulates Bcl-xL
Piperine Alkaloid (black pepper extract) Inhibits NF-kappaB nuclear translocation Active at 2.5–10 µg/mL Multi-target; suppresses cytokines
Panepoxydone Epoxycyclohexenone Targets IKK complex Not reported Used in affinity reagent design

Mechanistic Differences

  • Compound 2s vs. KL-1156: The 4-Cl substituent in 2s increases steric and electronic interactions with IKK, improving binding affinity compared to KL-1156’s -NO2 group .
  • Pyrimidine-81 : Unlike chroman derivatives, this compound inhibits both NF-kappaB and AP-1 pathways, broadening its anti-inflammatory scope. Its trifluoromethyl groups enhance metabolic stability .
  • Embelin : Acts upstream by binding to XIAP (X-linked inhibitor of apoptosis), indirectly suppressing IKK and NF-kappaB. This mechanism also reduces antiapoptotic proteins like Bcl-xL .
  • Piperine : A natural inhibitor that blocks NF-kappaB nuclear translocation and downstream cytokines (e.g., TNF-α, IL-6), offering multi-pathway suppression but lower specificity .

Pharmacokinetic and Selectivity Profiles

  • Permeability : Pyrimidine-81 demonstrates superior Caco-2 permeability compared to chroman derivatives, suggesting better oral bioavailability .
  • Specificity: Compound 2s and KL-1156 are more selective for the canonical NF-kappaB pathway, while panepoxydone and embelin exhibit off-target effects (e.g., mitochondrial ATP/ADP modulation) .

Clinical and Preclinical Relevance

  • Chroman Derivatives : Compound 2s is a lead candidate for inflammatory diseases due to its potency, though its pharmacokinetics require optimization .
  • Embelin : In preclinical models, it suppresses tumor metastasis by downregulating MMPs and VEGF but faces challenges in solubility .

Q & A

Q. What is the molecular mechanism by which NF-kappaB inhibitor-2 (e.g., benzoxathiole compounds) suppresses NF-kappaB activation?

NF-kappaB inhibitor-2 acts as an IKK-2 (IKKβ) inhibitor, blocking phosphorylation of the inhibitory protein IκBα. This prevents IκBα degradation, retaining NF-kappaB dimers in the cytoplasm and inhibiting their nuclear translocation and transcriptional activity . Methodologically, validate inhibition via Western blot (IκBα stabilization) or electrophoretic mobility shift assays (EMSA) to assess NF-kappaB-DNA binding .

Q. What are the optimal solubility and storage conditions for synthetic NF-kappaB inhibitors like benzoxathiole compounds in experimental settings?

Benzoxathiole-based inhibitors (e.g., ab145954) are soluble in DMSO or ethanol (>95% purity) and stable as solids. For in vitro use, dissolve in DMSO at 10–20 mM stock concentrations, with working concentrations typically ≤10 µM to avoid solvent toxicity. Include vehicle controls in assays .

Q. How can researchers confirm NF-kappaB inhibition in cellular models?

Key methods include:

  • Western blotting for phospho-IκBα (Ser32/36) degradation and p65/RelA nuclear translocation.
  • Luciferase reporter assays using NF-kappaB-responsive promoters.
  • qPCR of NF-kappaB target genes (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How can contradictory findings on NF-kappaB inhibitor efficacy in cancer models be resolved (e.g., pro-survival vs. pro-apoptotic effects)?

Context-dependent outcomes may arise from tissue-specific signaling crosstalk (e.g., PI3K/Akt in prostate cancer vs. ErbB in lung cancer ). Design experiments to:

  • Profile baseline NF-kappaB activity (e.g., nuclear p65 localization).
  • Combine inhibitors with pathway-specific agonists/antagonists (e.g., Akt inhibitors) to isolate mechanisms.
  • Use isoform-specific IKK inhibitors to dissect contributions of IKKα vs. IKKβ .

Q. What strategies enhance the specificity of NF-kappaB inhibitors to reduce off-target effects in vivo?

  • Nanoparticle-based delivery to target tumor microenvironments, minimizing systemic immune suppression .
  • Prodrug designs activated by tumor-specific enzymes (e.g., MMPs).
  • Dual inhibitors targeting NF-kappaB and parallel pathways (e.g., MAPK) to lower effective doses .

Q. How does NF-kappaB inhibition synergize with chemotherapeutics (e.g., paclitaxel) or radiotherapy?

NF-kappaB inhibition sensitizes cancer cells by:

  • Blocking anti-apoptotic genes (e.g., Bcl-2, survivin).
  • Attenuating DNA repair mechanisms (e.g., via COX-2 suppression).
  • Example: Curcumin enhances paclitaxel efficacy in breast cancer by suppressing NF-kappaB-driven metastasis . Validate synergies using Chou-Talalay combination index assays .

Q. What in vivo models are appropriate for studying NF-kappaB inhibitor-2 in pulmonary arterial hypertension (PAH)?

The monocrotaline (MCT)-induced PAH rat model is widely used. Administer inhibitors (e.g., IMD-0354) post-MCT injection to assess right ventricular pressure, PASMC proliferation (Ki-67 staining), and apoptosis (TUNEL assay). Transcriptional profiling of FGF2, MCP-1, and PAI-1 can confirm pathway modulation .

Q. How can researchers distinguish NF-kappaB-dependent apoptosis from necrosis in treated cells?

  • Annexin V/PI staining with flow cytometry to quantify early apoptosis (Annexin V+/PI-) vs. necrosis (Annexin V-/PI+).
  • Caspase-3/7 activity assays (e.g., fluorogenic substrates).
  • Metabolic profiling (e.g., ATP levels via luminescence) to rule out energy collapse-linked necrosis .

Methodological Challenges

Q. What controls are critical when assessing NF-kappaB inhibitor-2 in immune cell cultures?

  • Include IKK-isoform-specific inhibitors (e.g., IKK-α vs. IKK-β) to confirm target engagement.
  • Monitor cytokine secretion (e.g., IL-1β, TNF-α via ELISA) to evaluate unintended immune suppression.
  • Use NF-kappaB reporter mice (e.g., luciferase-transgenic) for ex vivo validation .

Q. How can temporal dynamics of NF-kappaB inhibition (acute vs. chronic) be modeled in vitro?

  • Pulsed treatment : Short-term exposure (e.g., 2–6 hr) to mimic acute inhibition.
  • Stable knockdown : CRISPR/Cas9-mediated IKK2 knockout for chronic studies.
  • Live-cell imaging with fluorescent NF-kappaB reporters (e.g., p65-GFP) to track oscillations .

Data Interpretation

Q. How should researchers address paradoxical NF-kappaB activation observed in some inhibitor-treated models?

Compensatory feedback (e.g., Erk1/2 reactivation in PAH ) or off-target kinase activation (e.g., JNK) may underlie contradictions. Use:

  • Kinase activity profiling (e.g., phospho-kinase arrays).
  • RNA-seq to identify non-canonical NF-kappaB targets.
  • Isoform-specific inhibitors to dissect RelA vs. c-Rel contributions .

Q. What biomarkers predict therapeutic response to NF-kappaB inhibitor-2 in preclinical cancer models?

  • Baseline NF-kappaB activity : High nuclear p65 correlates with better response .
  • Tumor mutational status : TP53 wild-type tumors may respond better due to intact apoptosis pathways.
  • Inflammatory cytokines : Elevated IL-6 or TNF-α suggests pathway dependency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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